REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:6]=1[N+]([O-])=O.[N:16](OCCC(C)C)=[O:17].[CH3:24]C[O-].[Na+].Cl>C(O)C>[CH2:1]([O:2][C:3]([C:4]1[C:5]2[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:6]=2[O:17][N:16]=1)=[O:15])[CH3:24] |f:2.3|
|
Name
|
|
Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=C(C=C(C=C1)Br)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Setpoint
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60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 60° C. for 2 hours and at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted with ethyl acetate (20 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers are dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified via silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 25% ethyl acetate in hexanes
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NOC2=C1C=CC(=C2)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.36 g | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |